molecular formula C20H28O2 B585702 3-Methoxy-7-methylestra-2,5(10)-dien-17-one CAS No. 32297-43-1

3-Methoxy-7-methylestra-2,5(10)-dien-17-one

Cat. No. B585702
CAS RN: 32297-43-1
M. Wt: 300.442
InChI Key: IPJVMXOAIRAKHC-OORBSDTJSA-N
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Description

3-Methoxy-7-methylestra-2,5(10)-dien-17-one, also known as 3-Methoxy-7α-methyl-estra-2,5(10)-dien-17β-ol, is a compound used in the synthesis of Tibolone and other 7α-alkyl steroids . It is an active pharmaceutical ingredient for research .


Synthesis Analysis

The compound is synthesized for use in the creation of Tibolone, a synthetic steroid drug used mainly for the treatment of endometriosis and menopausal symptoms . The exact synthesis process is not detailed in the search results.


Molecular Structure Analysis

The molecular formula of 3-Methoxy-7-methylestra-2,5(10)-dien-17-one is C20H30O2 . Its IUPAC name is (7R,8R,9S,13S,14S,17S)-3-methoxy-7,13-dimethyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.45 . It is soluble in dichloromethane and ethyl acetate . The compound appears as a white solid .

Scientific Research Applications

  • Chromogenic Reactions with Steroids : A study by Kimura and Miura (1976) investigated the chromogenic reactions of various steroids, including 3-methoxy-7-methylestra-2,5(10)-dien-17-one, with concentrated sulfuric acid. They observed color changes and absorption properties of these compounds, which could be relevant for analytical chemistry applications (Kimura & Miura, 1976).

  • Configurational Analysis of Steroid Isomers : Meskó et al. (1990) performed a configurational analysis of steroid derivatives, including isomers related to 3-methoxy-7-methylestra-2,5(10)-dien-17-one. Their work contributes to a better understanding of the structural aspects of these compounds, which is crucial for pharmaceutical research (Meskó et al., 1990).

  • Acid-Catalyzed Rearrangements of Steroids : The study by Zydowsky et al. (1980) explored the acid-catalyzed rearrangements of steroidal compounds, providing insights into the chemical behavior and potential transformations of these molecules under acidic conditions (Zydowsky et al., 1980).

  • Thermal Decomposition of Steroidal Azidoformates : Research by Schneider et al. (1991) investigated the thermal decomposition of steroidal azidoformates, including derivatives of 3-methoxy-7-methylestra-2,5(10)-dien-17-one. This study has implications for understanding the stability and decomposition pathways of these compounds (Schneider et al., 1991).

Future Directions

The future directions for the use of 3-Methoxy-7-methylestra-2,5(10)-dien-17-one are not specified in the search results. Given its use in the synthesis of Tibolone and other 7α-alkyl steroids , it may continue to be used in pharmaceutical research and development.

properties

IUPAC Name

(7S,8R,9S,13S,14S)-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-12-10-13-11-14(22-3)4-5-15(13)16-8-9-20(2)17(19(12)16)6-7-18(20)21/h4,12,16-17,19H,5-11H2,1-3H3/t12-,16+,17-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJVMXOAIRAKHC-OORBSDTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CC=C(C2)OC)C3C1C4CCC(=O)C4(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(CC=C(C2)OC)[C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857981
Record name 3-Methoxy-7-methylestra-2,5(10)-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-7-methylestra-2,5(10)-dien-17-one

CAS RN

32297-43-1
Record name 3-Methoxy-7-methylestra-2,5(10)-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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